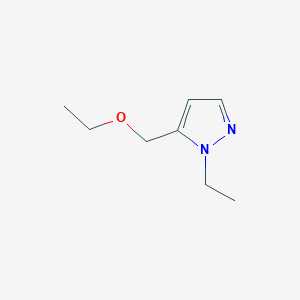

5-(ethoxymethyl)-1-ethyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-(ethoxymethyl)-1-ethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-3-10-8(5-6-9-10)7-11-4-2/h5-6H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJWDZNMXOXBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)COCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethoxymethyl)-1-ethyl-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced at the 1-position of the pyrazole ring through alkylation reactions using ethyl halides in the presence of a base.

Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced at the 5-position through a nucleophilic substitution reaction using ethoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of 5-(ethoxymethyl)-1-ethyl-1H-pyrazole may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethyl)-1-ethyl-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The ethoxymethyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Ethoxymethyl chloride, ethyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the ethoxymethyl or ethyl groups.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial and Antiinflammatory Properties

The pyrazole scaffold, including derivatives like 5-(ethoxymethyl)-1-ethyl-1H-pyrazole, has been extensively studied for its pharmacological properties. Research indicates that pyrazole derivatives exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, and analgesic effects. For instance, studies have shown that certain pyrazole compounds can inhibit bacterial biofilm formation and quorum sensing, which are critical for bacterial virulence .

2. Drug Development

The compound serves as a building block for synthesizing novel drug candidates. Its derivatives have been incorporated into various formulations targeting conditions such as cancer and inflammation. The pyrazole pharmacophore is recognized for its presence in several FDA-approved drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and anticancer agents .

Agricultural Chemistry

1. Agrochemical Development

In agricultural applications, 5-(ethoxymethyl)-1-ethyl-1H-pyrazole is being explored for its potential use in developing agrochemicals such as herbicides and pesticides. The compound's ability to interact with biological systems makes it a candidate for creating effective agrochemical agents that can enhance crop protection while minimizing environmental impact .

Material Science

1. Synthesis of Functional Materials

The compound is also utilized in material science for synthesizing advanced materials with specific properties. Pyrazoles can be incorporated into polymers to modify their characteristics, leading to the development of materials with enhanced thermal stability, mechanical strength, or chemical resistance .

Case Study 1: Antibacterial Activity

A study published in 2023 evaluated the antibacterial activity of various pyrazole derivatives against common pathogens. The results indicated that certain modifications to the pyrazole structure significantly enhanced antibacterial efficacy, demonstrating the potential of these compounds in developing new antibiotics .

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties of pyrazole derivatives highlighted their effectiveness in reducing inflammation markers in vitro. These findings suggest that compounds like 5-(ethoxymethyl)-1-ethyl-1H-pyrazole could lead to new treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(ethoxymethyl)-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s effects can be mediated through pathways involving oxidative stress, inflammation, or cell signaling.

Comparison with Similar Compounds

Substituents Influencing Lipophilicity and Bioactivity

- 5-(Ethoxymethyl)-1-ethyl-1H-pyrazole vs. 4-Bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1114822-38-6): The bromine atom in the latter increases molecular weight (MW: ~263.1 g/mol vs.

- Chlorfenapyr (4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile):

Though a pyrrole derivative, its ethoxymethyl group and halogen substituents contribute to its broad-spectrum insecticidal activity, highlighting the role of lipophilic groups in bioactivity .

Hybrid Heterocycles for Enhanced Binding

- Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate :

The carboxylate ester enhances water solubility, contrasting with the ethoxymethyl group’s lipophilicity .

Physicochemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 5-(Ethoxymethyl)-1-ethyl-1H-pyrazole | C₈H₁₄N₂O | 168.21 | Ethoxymethyl, ethyl | Moderate lipophilicity |

| 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole | C₁₀H₁₇BN₂O₂ | 208.07 | Boronate ester | Used in Suzuki couplings |

| 5-((Azetidin-3-yloxy)methyl)-4-chloro-1-ethyl-3-methyl-1H-pyrazole | C₁₀H₁₆ClN₃O | 229.71 | Chloro, azetidine | Enhanced target specificity |

The boronate-containing derivative () serves primarily in synthetic chemistry, while halogenated analogs (e.g., ) may prioritize pesticidal applications .

Biological Activity

5-(ethoxymethyl)-1-ethyl-1H-pyrazole is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological mechanisms, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for 5-(ethoxymethyl)-1-ethyl-1H-pyrazole is with a molecular weight of approximately 168.19 g/mol. The structure features an ethyl group at the 1-position and an ethoxymethyl substituent at the 5-position of the pyrazole ring, contributing to its unique reactivity and biological profile.

The biological activity of pyrazole derivatives, including 5-(ethoxymethyl)-1-ethyl-1H-pyrazole, is often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Pyrazoles can inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.

- Receptor Modulation : The compound may also interact with receptors, influencing signaling pathways critical for cellular function .

Biological Activities

Research has identified several key biological activities associated with 5-(ethoxymethyl)-1-ethyl-1H-pyrazole:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 5-(ethoxymethyl)-1-ethyl-1H-pyrazole have demonstrated efficacy against various bacterial strains including E. coli, S. aureus, and Klebsiella pneumoniae .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves inhibiting pathways associated with inflammation .

- Antitumor Activity : Certain pyrazole derivatives have been reported to inhibit tumor cell proliferation, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | Reference |

|---|---|---|

| Antimicrobial | E. coli, S. aureus, Klebsiella | |

| Anti-inflammatory | Cytokine production pathways | |

| Antitumor | Various tumor cell lines |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives against standard bacterial strains. The results indicated that compounds structurally related to 5-(ethoxymethyl)-1-ethyl-1H-pyrazole exhibited significant inhibition against E. coli and S. aureus, highlighting the importance of structural modifications in enhancing antimicrobial potency .

Case Study: Anti-inflammatory Potential

Another research effort focused on the anti-inflammatory effects of substituted pyrazoles. The findings suggested that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating their potential use in inflammatory conditions.

Synthesis Pathways

The synthesis of 5-(ethoxymethyl)-1-ethyl-1H-pyrazole can be achieved through various methodologies:

- Condensation Reactions : A common method involves reacting ethyl acetoacetate with hydrazine derivatives under acidic conditions to yield substituted pyrazoles.

- Cross-Coupling Reactions : Recent advancements in synthetic methodologies have allowed for more efficient production through tandem catalytic processes, enhancing yield and purity .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and tautomeric forms (e.g., keto-enol tautomerism). For example, the ethoxymethyl group’s protons appear as triplets near δ 3.5–4.0 ppm .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Software like Mercury CSD 2.0 visualizes intermolecular interactions (e.g., N–H···O bonds) and assesses structural stability .

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretches in tautomeric forms) .

How can computational methods predict the biological activity of 5-(ethoxymethyl)-1-ethyl-1H-pyrazole derivatives?

Advanced Research Question

Molecular Docking : Use tools like AutoDock or Schrödinger to model interactions with target proteins (e.g., kinases or antimicrobial targets). For example, pyrazole derivatives with trifluoromethyl groups show enhanced binding to carbonic anhydrase isoforms .

DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Substituents like ethoxymethyl can increase lipophilicity, influencing membrane permeability .

What experimental strategies resolve contradictions in reported biological activity data for pyrazole analogs?

Advanced Research Question

- Dose-Response Studies : Replicate assays across multiple cell lines or enzymatic systems to confirm potency thresholds. For example, discrepancies in antimicrobial activity may arise from strain-specific resistance .

- Metabolite Profiling : Use LC-MS to identify active metabolites. Ethoxymethyl groups may undergo hepatic oxidation, altering efficacy .

- Structural Analog Comparison : Compare with analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid to isolate substituent effects .

How does tautomerism in 5-(ethoxymethyl)-1-ethyl-1H-pyrazole impact its chemical reactivity and biological interactions?

Advanced Research Question

The keto-enol equilibrium influences hydrogen-bonding capacity and binding to biological targets. Crystallographic data for similar compounds (e.g., 5-ethyl-4-phenyl-1H-pyrazol-3(2H)-one) show that the keto form dominates in the solid state, with C=O bond lengths (~1.28 Å) confirming this tautomer . In solution, pH-dependent tautomerism can be monitored via ¹H NMR shifts of NH protons.

What are the challenges in achieving regioselective functionalization of 5-(ethoxymethyl)-1-ethyl-1H-pyrazole?

Advanced Research Question

Regioselectivity is influenced by steric and electronic factors. For example:

- Electrophilic Substitution : Use directing groups (e.g., nitro or methoxy) to steer reactions to specific positions. Evidence from regioselective pyrazole syntheses using N-tosylhydrazones highlights the role of steric hindrance .

- Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to avoid byproducts .

How can structural modifications enhance the stability of 5-(ethoxymethyl)-1-ethyl-1H-pyrazole under physiological conditions?

Advanced Research Question

- Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability. Ethoxymethyl itself may act as a protecting group, enhancing metabolic stability .

- Cocrystallization : Co-formers like carboxylic acids can stabilize the crystal lattice, as seen in pyrazole-carboxylic acid derivatives .

What are the best practices for validating crystal structure solutions of 5-(ethoxymethyl)-1-ethyl-1H-pyrazole derivatives?

Advanced Research Question

- SHELX Refinement : Use SHELXL for high-resolution data (R-factor < 5%). Validate hydrogen bonds and disorder modeling (e.g., ethyl group rotamers) .

- Twinned Data Analysis : For low-symmetry crystals, employ SHELXD to resolve twinning, as demonstrated in pyrazole-4-carboxylic acid studies .

How do substituents like ethoxymethyl and ethyl influence the compound’s physicochemical properties?

Basic Research Question

- LogP Calculations : Ethoxymethyl increases hydrophobicity (LogP ~2.5), while ethyl groups contribute to steric bulk. Compare with analogs like 5-methyl-1H-pyrazole (LogP ~1.2) .

- Thermal Stability : DSC/TGA analysis reveals decomposition temperatures (e.g., ~200°C for ethyl-substituted pyrazoles) .

What methodologies are used to assess the environmental impact or degradation pathways of 5-(ethoxymethyl)-1-ethyl-1H-pyrazole?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.